1,4-Dideoxy-1,4-imino-D-galactitol

Description

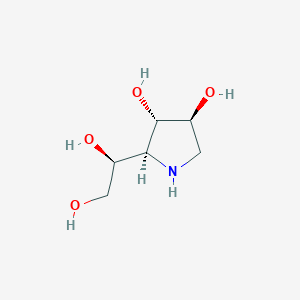

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO4 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2S,3S,4S)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |

InChI |

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |

InChI Key |

RVNSAAIWCWTCTJ-BGPJRJDNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |

Canonical SMILES |

C1C(C(C(N1)C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,4 Dideoxy 1,4 Imino D Galactitol and Its Analogues

Retrosynthetic Analysis and Design Principles

The design of synthetic routes for iminosugars like 1,4-dideoxy-1,4-imino-D-galactitol is guided by retrosynthetic analysis. A common approach involves disconnecting the pyrrolidine (B122466) ring to reveal open-chain precursors. researchgate.net Key in this strategy is the strategic introduction of a nitrogen atom and subsequent cyclization. The stereochemistry of the final product is often controlled by leveraging the existing stereocenters of a chiral starting material, a principle central to many syntheses in this class. digitellinc.com The design also considers the need for protecting groups to mask reactive hydroxyl and amino functionalities during the synthetic sequence, although newer methods aim to minimize their use for improved atom economy. acs.org The development of cascade reactions, where multiple bond-forming events occur in a single step, represents a sophisticated design principle to enhance synthetic efficiency. acs.orgnih.gov

Total Synthesis Approaches to the Pyrrolidine Scaffold

The construction of the core pyrrolidine structure of this compound can be achieved through various total synthesis approaches.

Chiral Pool Synthesis from Monosaccharide Precursors

A prevalent strategy for synthesizing this compound and its analogues is the use of readily available monosaccharides as chiral starting materials. This approach takes advantage of the inherent stereochemistry of sugars to build the target molecule.

D-galactonolactone: D-galactonolactone has been utilized in the synthesis of related iminosugars like 1,4-dideoxy-1,4-imino-D-glucitol, demonstrating the utility of sugar lactones in constructing polyhydroxylated pyrrolidines. capes.gov.br

L-arabinose: While direct synthesis from L-arabinose is not explicitly detailed in the provided results, L-arabinose is a common precursor for other iminosugars, and its conversion to UDP-L-arabinose is a known biosynthetic pathway. nih.gov

L-tartaric acid: A synthesis of related pyrrolidine iminosugars has been achieved starting from L-tartaric acid, highlighting its use as a non-carbohydrate chiral pool starting material. researchgate.net

D-fructose: D-fructose has been employed in the synthesis of various pyrrolidine iminosugars, such as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), demonstrating its versatility as a starting material. researcher.lifewgtn.ac.nz

Enantioselective and Diastereoselective Synthetic Routes

To achieve high stereochemical purity, enantioselective and diastereoselective reactions are crucial. The total synthesis of this compound has been accomplished through a route where the key step involved a double diastereoselective asymmetric dihydroxylation of a chiral vinyl azido (B1232118) alcohol. nih.gov This approach allows for the creation of specific stereoisomers from a common precursor. nih.gov The development of one-pot cascade reactions also contributes to stereoselective synthesis by converting iodo-aldoses and iodo-ketoses into iminosugars with high efficiency and stereocontrol. acs.org

Key Stereocontrolled Transformations

Several key chemical transformations are instrumental in controlling the stereochemistry during the synthesis of the pyrrolidine scaffold.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful tool for introducing two adjacent hydroxyl groups with a specific stereochemistry. wikipedia.org This reaction has been a cornerstone in the synthesis of this compound, where it was used on a chiral vinyl azido alcohol to control the stereochemistry of the resulting diol. nih.gov This method is also employed in the synthesis of other polyhydroxylated pyrrolidines and indolizidines. nih.govnih.gov

Nitrone Umpolung: Nitrone umpolung strategies offer an alternative approach to constructing nitrogen-containing rings. While not directly applied to this compound in the provided results, this method, which involves the phosphine-mediated addition of dicarbonyls to nitroso compounds, provides access to isoxazolidines that can be precursors to iminosugars. nih.gov

Pd-Catalyzed Amino Cyclization: Palladium-catalyzed reactions are versatile for forming heterocyclic rings. Aminocyclization-coupling cascades, for instance, can be used to synthesize indole (B1671886) derivatives and could be adapted for pyrrolidine synthesis. nih.gov

Semisynthetic Approaches from Related Iminosugar Frameworks

Semisynthetic methods, starting from existing iminosugar scaffolds, provide an alternative route to new analogues. This can involve the chemical modification of a readily available iminosugar to introduce new functional groups or alter the stereochemistry at specific positions. For example, the derivatization of 1-deoxynojirimycin (B1663644) (DNJ), a piperidine (B6355638) iminosugar, has led to approved drugs. nih.gov While specific examples for the semisynthesis of this compound are not detailed, the principle of modifying existing iminosugar cores is a well-established strategy in the field.

Chemical Derivatization and Functionalization Strategies

The biological activity of this compound can be modulated through chemical derivatization. This involves the introduction of various functional groups onto the core pyrrolidine structure.

N-Alkylation: The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation can significantly impact the inhibitory properties of the iminosugar.

Fluorination: The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. capes.gov.brnih.gov

Multivalent Scaffolds: Linking multiple iminosugar units to a central core can lead to a multivalent effect, enhancing their inhibitory potency. mdpi.comnih.gov This has been demonstrated with pyrrolidine iminosugars, where clusters have shown improved enzymatic selectivity. mdpi.com

Below is a table summarizing various synthetic approaches and derivatization strategies for pyrrolidine iminosugars.

| Strategy | Description | Key Features | Example Precursor/Reagent |

| Chiral Pool Synthesis | Utilization of readily available chiral molecules, primarily monosaccharides, as starting materials. | Inherits stereochemistry from the starting material. | D-glucose, L-tartaric acid |

| Asymmetric Dihydroxylation | Stereoselective introduction of two hydroxyl groups across a double bond. | High control over stereochemistry. | Osmium tetroxide, chiral ligands |

| Cascade Reactions | Multiple bond-forming steps occur in a single reaction vessel. | Increased efficiency and atom economy. | Iodo-aldoses, amines |

| N-Alkylation | Introduction of an alkyl group on the ring nitrogen. | Modulates biological activity. | Alkyl halides |

| Fluorination | Replacement of a hydroxyl group or hydrogen with a fluorine atom. | Can enhance metabolic stability and binding affinity. | DAST, TBAF |

| Multivalent Presentation | Covalent linking of multiple iminosugar units. | Can lead to enhanced potency and selectivity. | Click chemistry, amide coupling |

N-Alkylation and N-Substitution

Modification of the secondary amine within the pyrrolidine ring of iminosugars is a common and effective strategy for creating diverse libraries of analogues. The nitrogen atom's nucleophilicity allows for the introduction of a wide array of substituents, including alkyl, alkenyl, hydroxyalkyl, and aralkyl groups. rsc.org These substitutions can significantly alter the molecule's physical, chemical, and biological properties.

Research on analogues such as 1,4-dideoxy-1,4-imino-D-mannitol (DIM) has demonstrated the synthesis of extensive series of N-substituted derivatives. rsc.org Similar strategies are applied to other iminosugar scaffolds, including lyxitol and arabinitol derivatives. For instance, N-arylalkylation of 1,4-imino-ᴅ-lyxitols has been accomplished using various arylalkyl chains like benzyl, p-iodobenzyl, and 2-naphthylmethyl. beilstein-journals.org Further exploration into N-substitution has led to the synthesis of derivatives bearing more complex functional groups. These include N-2-(1-naphthyl)ethyl and N-9-amidinononyl moieties, which have been attached to the imino-D-lyxitol core. rsc.org The primary method for these substitutions typically involves the reaction of the iminosugar with an appropriate alkyl or arylalkyl halide under basic conditions.

Table 1: Examples of N-Substituents on Iminosugar Analogues

| Substituent Group | Iminosugar Core | Reference |

|---|---|---|

| Alkyl, Alkenyl, Hydroxyalkyl | 1,4-dideoxy-1,4-imino-D-mannitol | rsc.org |

| Benzyl | 1,4-imino-ᴅ-lyxitol | beilstein-journals.org |

| p-Iodobenzyl | 1,4-imino-ᴅ-lyxitol | beilstein-journals.orgrsc.org |

| 2-Naphthylmethyl | 1,4-imino-ᴅ-lyxitol | beilstein-journals.orgrsc.org |

| N-9-Amidinononyl | 1,4-imino-D-lyxitol | rsc.org |

C-Substitution at Pseudoanomeric and Other Positions

Substitution at the carbon skeleton of this compound, particularly at the pseudoanomeric (C-1) position, is a key strategy for creating analogues that mimic natural substrates. Both α- and β-C-substituted derivatives have been synthesized through stereoselective methods.

The synthesis of α-C-substituted 1,4-dideoxy-1,4-imino-D-galactitols has been achieved from a protected D-glucofuranose derivative. nih.govresearchgate.net A critical step in this multi-step sequence is the highly syn-selective, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed addition of silylated nucleophiles to a glycofuranosylamine intermediate. nih.govresearchgate.net This method allows for the introduction of various functionalized chains at the α-position.

Conversely, the stereoselective synthesis of β-1-C-substituted derivatives has been accomplished using a different approach involving nitrone umpolung. nih.gov A key coupling reaction induced by samarium(II) iodide (SmI₂) proved to be highly stereoselective, favoring the formation of β-C-substituted products that bear a three-carbon chain at the pseudoanomeric position. nih.gov

Beyond the pseudoanomeric carbon, modifications at other positions of the pyrrolidine ring have also been explored. For example, in the synthesis of 1,4-imino-ᴅ-lyxitol analogues, alterations at the C-5 position have been reported. beilstein-journals.org This involved a synthetic route that achieved the deoxygenation at C-5 via tosylation of the primary hydroxyl group followed by reduction. beilstein-journals.org

Table 2: C-Substitution Strategies and Examples

| Position | Stereochemistry | Synthetic Method | Substituent Example | Reference |

|---|---|---|---|---|

| C-1 (Pseudoanomeric) | α | TMSOTf-catalyzed addition of silylated nucleophiles | Allyl group | nih.govresearchgate.net |

| C-1 (Pseudoanomeric) | β | SmI₂-induced coupling | Three-carbon chain | nih.gov |

Glycosylation and Conjugation Strategies for Hybrid Molecules

To create more complex molecules with potentially enhanced or novel functionalities, this compound and its analogues can be conjugated to other molecular entities, such as nucleotides or other sugar units. These strategies result in hybrid molecules that can act as sophisticated mimics of biological substrates.

One prominent conjugation strategy is olefin cross-metathesis. This reaction has been successfully used to link a C-allylated this compound derivative to a vinylphosphonate (B8674324) derivative of uridine. nih.govresearchgate.net The resulting conjugate is a mimic of UDP-galactofuranose (UDP-Galf), an important intermediate in the biosynthesis of bacterial cell walls. nih.govresearchgate.net

Another powerful method for creating hybrid molecules is the 1,3-dipolar cycloaddition. This has been employed to synthesize galactofuranose-disaccharide analogues. researchgate.net In this approach, a cyclic nitrone with a D-galacto configuration reacts with sugar-derived dipolarophiles, such as those carrying a C-vinyl or O-allyl group. researchgate.net A remarkable feature of this method is its high efficiency and stereoselectivity when performed in water with unprotected reaction partners. researchgate.net Chemo-enzymatic strategies have also been used to prepare 2-aminomethyl derivatives of analogues like 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), which can then be chemically modified to create novel aromatic and aminoalcohol derivatives. researchgate.net

Introduction of Pharmacophores (e.g., Boron-containing Moieties)

The incorporation of specific pharmacophores, such as boron-containing groups, into the iminosugar scaffold represents an advanced derivatization strategy. Boronic acids and their esters are of particular interest due to the ability of the boron atom to form reversible covalent bonds with nucleophiles, such as those found in enzyme active sites. mdpi.com

A direct method for introducing boron involves the N-alkylation of the pyrrolidine iminosugar with a suitable boron-containing reagent. mdpi.com For example, a library of iminosugars with a L-gulose configuration was functionalized by N-alkylation to attach various methylphenyl boronic acid groups (ortho, meta, and para) to the ring nitrogen. mdpi.com

Another synthetic methodology for introducing boron onto a sugar-like scaffold involves a hydroboration/borane (B79455) trapping protocol. nih.gov This two-step process was optimized using BH₃·THF for the hydroboration of an alkene precursor, followed by the in-situ trapping of the resulting borane intermediate with diethanolamine (B148213) (DEA). nih.gov This efficiently produces a stable diethanolamine boronate ester, which can subsequently be converted to the corresponding boronic acid. nih.gov While demonstrated on a different galactose derivative, this protocol highlights a robust method for installing boron moieties that could be adapted for iminosugar chemistry. nih.gov

Structure Activity Relationships Sar and Rational Design of 1,4 Dideoxy 1,4 Imino D Galactitol Analogues

Conformational Analysis of the Pyrrolidine (B122466) Ring and Hydroxyl Group Orientation

The inhibitory potency of 1,4-dideoxy-1,4-imino-D-galactitol and its analogues is highly dependent on the conformation of the five-membered pyrrolidine ring and the spatial orientation of its hydroxyl substituents. The pyrrolidine ring is not planar and can adopt various envelope (E) and twisted (T) conformations. Computational and experimental studies, including X-ray crystallography, have shown that the pyrrolidine ring of these iminosugars can adopt conformations such as E1, 2E, or 3E when bound to an enzyme. nih.gov For instance, the pyrrolidine moiety of swainsonine, a related indolizidine alkaloid, has been observed in both E1 and 2E conformations in the active site of Golgi α-mannosidase II. nih.gov

The orientation of the hydroxyl groups is critical as it dictates the interactions with the amino acid residues in the active site of the target glycosidase. The protonation state of the ring nitrogen can influence the ring conformation. nih.gov For example, in studies with 1,4-dideoxy-1,4-imino-D-lyxitols, the protonated form of the pyrrolidine ring preferentially adopts an E1 or E1/2E conformation, while the neutral form can exist in both E1 and 2E conformations. nih.gov This conformational flexibility, combined with the specific arrangement of hydroxyl groups, allows these molecules to mimic the stereochemistry of the natural substrate, leading to competitive inhibition.

Influence of Stereochemistry on Enzymatic Recognition and Binding Affinity

The stereochemistry of the hydroxyl groups on the pyrrolidine ring is a determining factor for both the potency and selectivity of glycosidase inhibition. nih.govlibretexts.org Enzymes are chiral macromolecules and thus exhibit a high degree of stereoselectivity towards their substrates and inhibitors. libretexts.org Even subtle changes in the stereochemistry of an iminosugar can lead to dramatic differences in its biological activity. researchgate.netnih.gov

For instance, the enantiomer of a potent inhibitor may be completely inactive or may inhibit a different enzyme altogether. 1,4-Dideoxy-1,4-imino-L-arabinitol (LAB), the enantiomer of 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), demonstrates more potent and specific glycosidase inhibition. nih.gov This highlights the importance of the precise spatial arrangement of the hydroxyl groups for effective binding to the enzyme's active site. The synthesis of various stereoisomers of this compound allows for the exploration of the stereochemical requirements of different glycosidases, paving the way for the design of more selective inhibitors. researchgate.netnih.gov

Impact of N-Substitution on Potency and Selectivity

Modification of the ring nitrogen atom through N-alkylation or N-arylation is a common strategy to modulate the inhibitory properties of iminosugars. nih.govnih.gov The introduction of a substituent on the nitrogen atom can significantly impact the inhibitor's potency and selectivity by providing additional interactions with the enzyme's active site or by altering the pKa of the iminosugar. nih.gov

The nature of the N-substituent can have a profound effect on biological activity. For example, N-alkylation of 1-deoxynojirimycin (B1663644) (DNJ) has led to the development of approved drugs like Miglitol (B1676588) (N-hydroxyethyl-DNJ) for type 2 diabetes and Miglustat (N-butyl-DNJ) for Gaucher disease. nih.gov In the context of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a related pyrrolidine iminosugar, N-substitution generally led to a decrease in α-mannosidase inhibitory activity, but some derivatives showed significant inhibition of other glycosidases. nih.gov This demonstrates that N-substitution can be a powerful tool to fine-tune the selectivity of these inhibitors. The length and nature of the alkyl chain, as well as the presence of aromatic or other functional groups, can all influence the binding affinity and selectivity for a particular glycosidase. nih.govmdpi.com

Table 1: Effect of N-Substitution on Glycosidase Inhibition

| Parent Iminosugar | N-Substituent | Target Enzyme | Effect on Inhibition | Reference |

| 1-Deoxynojirimycin (DNJ) | -Hydroxyethyl | α-Glucosidase | Potent Inhibition | nih.gov |

| 1-Deoxynojirimycin (DNJ) | -Butyl | Glucosylceramidase | Potent Inhibition | nih.gov |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Various Alkyl/Aryl | α-Mannosidase | Decreased Inhibition | nih.gov |

| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Various Alkyl/Aryl | Other Glycosidases | Increased Inhibition | nih.gov |

Effects of C-Substitutions on Glycosidase Inhibition and Chaperone Activity

Substitution at the carbon atoms of the pyrrolidine ring provides another avenue for modifying the biological activity of this compound analogues. C-alkylation or the introduction of other functional groups can lead to enhanced inhibitory potency and selectivity. nih.gov For example, α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol was found to be a potent inhibitor of intestinal maltase, isomaltase, and sucrase, with a significantly lower effective dose than the approved drug miglitol in suppressing postprandial hyperglycemia. nih.gov

Beyond direct enzyme inhibition, C-substituted iminosugars can also act as pharmacological chaperones. nih.govacs.org Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and transport, thereby restoring partial enzyme activity. This is a promising therapeutic strategy for lysosomal storage diseases, which are often caused by mutations that lead to misfolded and non-functional enzymes. The design of C-glycoside iminosugars, where a carbon-linked substituent mimics the aglycone portion of the natural substrate, has been explored to develop selective pharmacological chaperones. nih.gov For instance, certain iminosugar C-glycosides have shown promise as pharmacological chaperones for α-N-acetylglucosaminidase (NAGLU), the enzyme deficient in Mucopolysaccharidosis type IIIB. nih.gov

Table 2: C-Substituted Iminosugars and their Biological Activities

| Iminosugar Analogue | Substitution | Biological Activity | Target Application | Reference |

| α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol | C-1 Butyl | Potent α-glucosidase inhibitor | Postprandial hyperglycemia | nih.gov |

| Iminosugar C-glycosides | C-linked pseudo-aglycone | Pharmacological chaperone | Mucopolysaccharidosis type IIIB | nih.gov |

Development of Multivalent and Hybrid Iminosugar Architectures

To enhance the binding affinity and selectivity of iminosugar inhibitors, researchers have explored the development of multivalent and hybrid architectures. nih.govmdpi.com Multivalent systems present multiple copies of an iminosugar on a central scaffold, which can lead to a significant increase in binding affinity through the "multivalent effect." This effect arises from the ability of the multivalent ligand to simultaneously engage with multiple binding sites on a single enzyme or to bridge multiple enzyme molecules.

For example, nonavalent pyrrolidine iminosugars, where nine iminosugar units are attached to a central core, have been synthesized and shown to be effective inhibitors of sulfatases. nih.gov Similarly, dendrimeric structures decorated with iminosugars have demonstrated enhanced inhibitory activity against N-acetylgalactosamine-6-sulfatase (GALNS), an enzyme implicated in Morquio A syndrome. mdpi.com

Hybrid iminosugars, which combine the iminosugar core with other pharmacophores, represent another promising design strategy. For example, linking an iminosugar to a uridin-5'-yl vinylphosphonate (B8674324) has been explored to create mimics of UDP-galactofuranose, which are potential inhibitors of enzymes involved in mycobacterial cell wall biosynthesis. researchgate.netnih.gov These sophisticated molecular architectures open up new possibilities for developing highly potent and selective therapeutic agents based on the this compound scaffold.

Investigational Biological Applications and Mechanistic Studies

Modulation of Carbohydrate-Active Enzyme Pathways Beyond Glycosidases

While many iminosugars are primarily known for their inhibition of glycosidases, research has explored the interaction of 1,4-Dideoxy-1,4-imino-D-galactitol and its derivatives with other crucial enzymes involved in carbohydrate metabolism, highlighting its potential to modulate complex biosynthetic pathways.

Inhibition of UDP-Galactopyranose Mutase and its Implications for Bacterial Glycan Biosynthesis

Uridine diphosphate (B83284) (UDP)-galactopyranose mutase (UGM) is a critical enzyme in the biosynthesis of the bacterial cell wall, catalyzing the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). kiesslinglab.comnih.gov This latter molecule, UDP-Galf, is the donor for galactofuranose (Galf) residues, which are essential components of the cell walls of many pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. kiesslinglab.comnih.gov Notably, Galf is absent in mammals, making UGM an attractive target for the development of novel antibacterial agents with high selectivity. nih.gov

In this context, this compound has been investigated as a potential inhibitor of UGM. The rationale behind this is that its galactofuranose-like structure could allow it to act as a mimic of the natural substrate or intermediate, thereby blocking the active site of the enzyme. nih.gov

Several studies have focused on the synthesis of derivatives of this compound as potential UGM inhibitors. For instance, various α-C-substituted and β-1-C-substituted derivatives have been synthesized to mimic the structure of UDP-Galf. nih.govnih.gov However, when evaluated for their inhibitory activity against UGM from Escherichia coli, these derivatives, including pyrrolidines and bicyclic compounds, demonstrated only weak inhibition. nih.gov This suggests that while the core iminosugar structure is a starting point, further modifications are necessary to achieve potent inhibition of UGM.

The synthesis of these mimics is often a complex process. For example, α-C-substituted 1,4-dideoxy-1,4-imino-d-galactitols have been prepared from 1-O-acetyl-2,3,5,6-tetra-O-benzyl-d-glucofuranose in a multi-step sequence. nih.gov The aim is to create stable analogues of UDP-Galf that can interrupt the mycobacterial galactan biosynthesis pathway. nih.gov

| Compound Type | Target Enzyme | Organism | Inhibitory Activity | Reference |

| β-1-C-substituted 1,4-dideoxy-1,4-imino-D-galactitols | UDP-galactopyranose mutase | Escherichia coli | Weak | nih.gov |

| α-C-substituted 1,4-dideoxy-1,4-imino-D-galactitols | UDP-galactopyranose mutase | Not specified | Investigational | nih.gov |

Interaction with Glycosyltransferases and Other Glycosylation Enzymes

Glycosyltransferases are a large family of enzymes responsible for the synthesis of complex oligosaccharides and glycoconjugates by transferring a monosaccharide from a nucleotide sugar donor to an acceptor molecule. Due to the structural similarity of this compound to galactose, it is hypothesized that this iminosugar could interfere with the function of galactosyltransferases.

However, specific studies detailing the direct interaction and inhibitory activity of this compound against glycosyltransferases are currently limited in the scientific literature. While research has been conducted on related iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB) derivatives which have shown to inhibit E. coli glycogen (B147801) synthase, a Leloir-type glycosyltransferase, direct evidence for the galactitol analogue is scarce. rsc.orgnih.gov The inhibitory potential of DAB derivatives was notably enhanced in the presence of nucleotide diphosphates like ADP and UDP. rsc.orgnih.gov This suggests a potential mechanism where the iminosugar binds to the substrate-binding site, which could be a fruitful area of investigation for this compound.

Role in Understanding Glycosphingolipid Metabolism and Substrate Reduction Concepts

Glycosphingolipids (GSLs) are a class of lipids containing a carbohydrate moiety, and their metabolism is crucial for various cellular functions. Dysregulation of GSL metabolism can lead to a group of genetic disorders known as lysosomal storage diseases. Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of GSLs to a level that the residual catabolic enzyme activity can manage, thus preventing their accumulation.

While iminosugars like N-butyldeoxynojirimycin have been successfully developed as SRT agents for Gaucher disease by inhibiting glucosylceramide synthase, a key enzyme in GSL biosynthesis, there is currently a lack of published research specifically investigating the role of this compound in the context of GSL metabolism or its potential as an SRT agent. Given its galactose-like structure, it could theoretically interfere with galactosyltransferases involved in the elongation of GSL chains. However, without experimental data, this remains a speculative area for future research.

Exploration of Antipathogenic Mechanisms (e.g., Antiviral, Antibacterial, Antituberculosis) Related to Glycosylation Modulation

The modulation of glycosylation pathways is a promising strategy for developing antipathogenic agents. As many pathogens rely on specific glycans for their viability, virulence, and interaction with host cells, inhibiting their biosynthesis can be an effective therapeutic approach.

The primary focus for the antipathogenic potential of this compound has been on its potential as an antibacterial, particularly an antituberculosis agent, through the inhibition of UGM. nih.govnih.gov As discussed in section 5.1.1, the Galf residues synthesized by UGM are crucial for the integrity of the mycobacterial cell wall. kiesslinglab.comnih.gov Therefore, inhibiting this enzyme is a validated strategy for developing new antitubercular drugs. nih.govrsc.org While derivatives of this compound have been synthesized for this purpose, their weak inhibitory activity in initial screenings suggests that further optimization is needed to realize their potential as effective antituberculosis agents. nih.gov

There is a lack of specific studies investigating the antiviral or broader antibacterial activities of this compound. While other iminosugars have shown antiviral activity by inhibiting viral glycosidases or host cell glycosylation pathways, similar research on this specific galactitol analogue has not been reported.

Advanced Research Techniques and Computational Approaches in 1,4 Dideoxy 1,4 Imino D Galactitol Research

Spectroscopic Methods for Elucidating Structure and Conformation in Solution (e.g., High-Resolution NMR Spectroscopy for Pyrrolidine (B122466) Ring Dynamics)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 1,4-Dideoxy-1,4-imino-D-galactitol and its analogues. Following synthesis, 1H and 13C NMR are routinely used to confirm the successful formation of the target molecule. For instance, in the synthesis of its diastereoisomer, 1,4-dideoxy-1,4-imino-D-glucitol, the structure was definitively proven after acetylation by 1H-n.m.r. spectroscopy. nih.gov This process involves analyzing chemical shifts, coupling constants, and signal multiplicities to map the connectivity and stereochemistry of the atoms within the molecule.

Beyond simple structural confirmation, advanced NMR experiments are crucial for understanding the conformational dynamics of the five-membered pyrrolidine ring in solution. The flexibility of this ring is a key determinant of the iminosugar's ability to mimic the transition state of a carbohydrate substrate in an enzyme's active site. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing insights into the preferred conformation and the orientation of the hydroxyl substituents. The conformation of the pyrrolidine ring can significantly influence the inhibitor's binding affinity and selectivity for specific glycosidases.

Mass Spectrometry Applications in Synthetic Verification and Metabolite Identification in Research Models

Mass spectrometry (MS) is a vital tool in the characterization of this compound. In its most direct application, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound, providing an exact mass that corroborates the expected molecular formula. This is a standard step in the characterization of novel iminosugars following their synthesis. nih.gov

In the realm of biological research, MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for metabolite identification. In research models studying metabolic disorders like galactosemia, metabolomics approaches using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC/HRMS) can identify and quantify endogenous metabolites in biological samples like dried blood spots. frontiersin.org While not directly identifying this compound as a metabolite in the provided research, this methodology is precisely how its presence or the presence of its metabolic byproducts would be detected in research models investigating its effects or metabolic fate. This approach allows researchers to track the compound and understand its biotransformation, providing critical information on its stability and mechanism of action within a biological system. frontiersin.org

X-Ray Crystallography and Cryo-EM for Enzyme-Inhibitor Complex Structural Biology

To understand how this compound inhibits its target enzymes, it is essential to visualize the precise interactions at an atomic level. X-ray crystallography is the classical method for achieving this. By co-crystallizing the iminosugar with its target enzyme, researchers can solve the three-dimensional structure of the complex. This reveals the exact orientation of the inhibitor within the enzyme's active site, the hydrogen bonds, and other non-covalent interactions that are critical for binding. For example, structural analysis of enzyme-inhibitor complexes provides insights into how the iminosugar mimics the natural substrate.

More recently, single-particle cryogenic electron microscopy (cryo-EM) has emerged as a powerful alternative, especially for large or membrane-bound proteins that are difficult to crystallize. core.ac.uk Cryo-EM can determine the structures of enzyme-inhibitor complexes to high resolution, allowing for the direct visualization of inhibitor binding. core.ac.uk This technique has been used to elucidate structural differences between enzyme homologs that could explain variations in inhibitor potency. core.ac.uk For iminosugars, understanding the structural basis of their interaction with enzymes like Golgi α-mannosidase II is crucial for developing more potent and selective therapeutic agents. nih.gov

Table 1: Structural Biology Techniques for Iminosugar-Enzyme Complexes

| Technique | Principle | Application in Iminosugar Research | Key Insights |

| X-Ray Crystallography | Diffraction of X-rays by a crystalline sample | Determining the 3D structure of an iminosugar bound to its target enzyme (e.g., glycosidase). | Atomic-level details of the active site, inhibitor binding mode, specific hydrogen bonds, and conformational changes. |

| Cryo-Electron Microscopy (Cryo-EM) | Averaging images of flash-frozen biomolecules | Visualizing large enzyme-inhibitor complexes that are challenging to crystallize. core.ac.uk | Overall architecture of the complex, identification of inhibitor binding pockets, and understanding conformational states. core.ac.uk |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are indispensable for predicting and analyzing the binding of this compound to its enzymatic targets. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov For this iminosugar, docking simulations can place it into the active site of a target glycosidase, providing an initial model of the enzyme-inhibitor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the complex over time. forth.gr These simulations model the movements of atoms and molecules, providing a more realistic view of the interactions in a solvated environment. Furthermore, more advanced hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can be performed to investigate the electronic details of the binding, such as the protonation state of the iminosugar's nitrogen atom and key acidic residues in the enzyme's active site. nih.gov Studies on related imino-lyxitols have shown that the pyrrolidine ring may adopt different protonation states (neutral or protonated) when binding to different α-mannosidases, a factor that significantly influences binding affinity and selectivity. nih.govrsc.org

Table 2: Computational Approaches in Iminosugar Research

| Method | Description | Application for this compound |

| Molecular Docking | Predicts the binding pose of a ligand within a receptor's active site. | To model how the iminosugar fits into the active site of target glycosidases. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-receptor complex over time. forth.gr | To assess the stability of the predicted binding pose and analyze dynamic interactions. |

| QM/MM Calculations | A hybrid method combining quantum mechanics for the active site and molecular mechanics for the rest of the protein. | To accurately model the protonation states of the iminosugar and catalytic residues, and to calculate binding energies. nih.gov |

In Silico Screening and Design Methodologies for Novel Iminosugar Analogues

Building upon the structural and computational insights, researchers employ in silico methods to design novel iminosugar analogues with improved properties. This process often begins with the known structure of a lead compound like this compound.

Virtual or in silico screening involves using computational algorithms to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. mdpi.com A pharmacophore model can be developed based on the key interaction features of this compound in the enzyme's active site. This model is then used as a filter to screen virtual libraries for new molecules with similar features but potentially different core structures.

Furthermore, structure-based drug design methodologies are used to rationally modify the iminosugar scaffold. By analyzing the solved crystal structures or reliable docking models of the enzyme-inhibitor complex, chemists can identify positions on the iminosugar ring where adding or modifying substituents could lead to enhanced binding affinity or improved selectivity. nih.gov For example, adding alkyl or aromatic groups to the nitrogen atom can create new interactions with the enzyme, leading to more potent or selective inhibitors. nih.gov This rational design cycle, integrating synthesis, biological testing, and computational modeling, accelerates the discovery of new therapeutic candidates.

Q & A

Q. What are the key synthetic strategies for 1,4-dideoxy-1,4-imino-D-galactitol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis often begins with carbohydrate precursors like D-glucose or D-galactose derivatives. For example, a reductive amination approach using glycofuranosylamines and NaBH3CN under acidic conditions yields the pyrrolidine core . Stereochemical control is achieved through protecting group strategies (e.g., isopropylidene or benzyl groups) and solvent polarity. For instance, acetylation in pyridine/Ac2O mixtures stabilizes intermediates, while deprotection with aqueous HCl ensures retention of stereochemistry . Reaction monitoring via TLC (e.g., EtOAC:MeOH 10:3) and NMR analysis of rotational isomers (e.g., δ 3.28 vs. 3.51 for H-1 signals) are critical for verifying purity .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Structural elucidation relies on:

- NMR : ¹H and ¹³C NMR to identify hydroxyl and amine proton environments (e.g., δ 4.17–3.45 for H-2 to H-6 in CD3OD) .

- Mass Spectrometry : High-resolution TOF-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 164.08) .

- Optical Rotation : Polarimetry ([α]D values, e.g., -24.1° in MeOH) to confirm enantiopurity .

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Q. What enzymes does this compound inhibit, and how are inhibition assays designed?

- Methodological Answer : The compound primarily inhibits:

- Aldose Reductase (ALR2) and α-Glucosidase (AG) : IC50 values are determined via spectrophotometric assays using NADPH oxidation (ALR2) or p-nitrophenyl-α-D-glucopyranoside hydrolysis (AG) .

- Microbial UDP-Gal Mutase : Inhibition is quantified via HPLC monitoring of UDP-Galf conversion .

Example Data:

| Derivative | ALR2 IC50 (µM) | AG IC50 (µM) |

|---|---|---|

| 17b (protected) | 62.4 | 40.64 |

| 22 (deprotected) | >100 | 62.4 |

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkylation or hydroxyl protection) affect dual ALR2/AG inhibition profiles?

- Methodological Answer :

- N-Benzylation : Enhances AG inhibition (e.g., 20b IC50 = 40.64 µM) by improving hydrophobic interactions with the enzyme's active site .

- Isopropylidene Protection : Increases ALR2 affinity (e.g., 17b IC50 = 62.4 µM) by rigidifying the pyrrolidine ring .

- Deprotection : Reduces ALR2 activity (IC50 >100 µM) but retains AG inhibition, suggesting AG tolerates polar hydroxyl groups .

Computational docking (e.g., AutoDock Vina) can model binding modes to rationalize trends .

Q. How to resolve contradictions in inhibitory efficacy between D-galacto and D-gluco derivatives?

- Methodological Answer : Contradictions arise from stereoelectronic effects. For example:

- D-Galacto Series : Superior dual inhibition (ALR2/AG) due to equatorial hydroxyl alignment matching catalytic site geometry .

- D-Gluco Series : Weaker inhibition (IC50 >100 µM for ALR2) due to axial hydroxyls causing steric clashes .

Comparative kinetic studies (e.g., Ki measurements) and molecular dynamics simulations clarify enzyme-compartment compatibility .

Q. What strategies optimize this compound for microbial galactan biosynthesis inhibition?

- Methodological Answer :

- C-Allylation : Cross-metathesis with uridin-5'-yl vinylphosphonate generates UDP-Galf mimics, blocking mycobacterial galactan polymerization .

- Fluorophore Conjugation : Attaching BODIPY tags enables real-time tracking of inhibitor localization in E. coli biofilms .

- Protease Stability : N-Acetylation (e.g., 19b) reduces metabolic degradation while retaining activity (IC50 ~40 µM) .

Q. How to address low bioavailability in in vivo studies?

- Methodological Answer :

- Prodrug Design : Phosphate ester prodrugs (e.g., 6-O-benzyl derivatives) improve membrane permeability, with hydrolysis in target tissues .

- Nanoparticle Encapsulation : PLGA nanoparticles enhance plasma half-life (e.g., t1/2 from 2h to 8h in murine models) .

- Tissue-Specific Targeting : Conjugation to galactose-binding lectins directs uptake in hepatic or microbial cells .

Data Contradiction Analysis

Q. Why do some studies report weak α-glycosidase inhibition despite structural similarity to potent inhibitors?

- Methodological Answer : Divergent results stem from:

- Enzyme Isoform Variability : Human vs. microbial α-glucosidases have distinct active site topologies .

- Assay Conditions : pH differences (e.g., intestinal vs. lysosomal enzymes) alter protonation states of imino groups .

- Epimerization : Trace D-gluco contaminants during synthesis (e.g., 8a/8b mixtures) may skew IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.